(2-Propoxypropyl)amine hydrochloride
Overview
Description
(2-Propoxypropyl)amine hydrochloride is a chemical compound with the molecular formula C6H15NO·HCl. It is a hydrochloride salt of (2-Propoxypropyl)amine, which is an organic amine. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Propoxypropyl)amine hydrochloride typically involves the reaction of 2-propoxypropan-1-amine with hydrochloric acid. The process can be summarized as follows:
Starting Material: 2-propoxypropan-1-amine.
Reaction: The amine reacts with hydrochloric acid to form the hydrochloride salt.
Conditions: The reaction is usually carried out at room temperature, and the product is isolated by crystallization.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: (2-Propoxypropyl)amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Acid-Base Reactions: As an amine hydrochloride, it can react with bases to form the free amine.
Common Reagents and Conditions:
Substitution: Reagents such as alkyl halides can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various alkylated amines, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
(2-Propoxypropyl)amine hydrochloride has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, although specific uses in medicine are still under research.
Industry: Utilized in the production of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of (2-Propoxypropyl)amine hydrochloride involves its interaction with various molecular targets. As an amine, it can act as a nucleophile in chemical reactions, forming bonds with electrophilic centers. The hydrochloride salt form enhances its solubility in water, facilitating its use in aqueous reactions .
Comparison with Similar Compounds
(2-Methoxypropyl)amine hydrochloride: Similar structure with a methoxy group instead of a propoxy group.
(2-Ethoxypropyl)amine hydrochloride: Similar structure with an ethoxy group instead of a propoxy group.
(2-Butoxypropyl)amine hydrochloride: Similar structure with a butoxy group instead of a propoxy group.
Uniqueness: (2-Propoxypropyl)amine hydrochloride is unique due to its specific propoxy group, which can influence its reactivity and interactions in chemical reactions. This uniqueness makes it valuable in certain synthetic applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2-propoxypropan-1-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO.ClH/c1-3-4-8-6(2)5-7;/h6H,3-5,7H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBGWMZPZTZZRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(C)CN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60700635 | |
Record name | 2-Propoxypropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60700635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883533-22-0 | |
Record name | 2-Propoxypropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60700635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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